2,5-Difluoro-4-iodobenZyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZKBDDSUKELSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)I)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N Bromosuccinimide Nbs with Chemical Initiator:
This is a classic and widely used method for benzylic bromination. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl4) or 1,2-dichlorobenzene, under reflux conditions. researchgate.net
Key considerations for this method include the potential for competing aromatic bromination, although the electron-withdrawing nature of the fluoro groups on 2,5-Difluoro-4-iodotoluene would likely disfavor this side reaction. The choice of solvent is also critical, with less toxic alternatives to CCl4 being increasingly preferred for scalability and environmental reasons. researchgate.net
N Bromosuccinimide Nbs with Photochemical Initiation:
An alternative to chemical initiators is the use of light (photochemical initiation) to generate bromine radicals from NBS. This method can offer milder reaction conditions and potentially higher selectivity. researchgate.net Visible light or UV irradiation can be employed, often leading to cleaner reactions with fewer byproducts. researchgate.netscirp.org Continuous-flow photoreactors have demonstrated significant advantages in terms of scalability, safety, and efficiency for benzylic brominations. researchgate.net
Hydrogen Bromide Hbr and Hydrogen Peroxide H₂o₂ :
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic bromide moiety in 2,5-Difluoro-4-iodobenzyl bromide is a primary site for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanistic pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.
Kinetics and Stereochemistry of SN1 and SN2 Pathways
The kinetics of nucleophilic substitution provide critical insight into the reaction mechanism. An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. ncert.nic.in Its rate is dependent only on the concentration of the substrate (rate = k[R-Br]). Conversely, an SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon center as the leaving group departs. quora.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (rate = k[R-Br][Nu]).
For 2,5-Difluoro-4-iodobenzyl bromide, a primary benzylic halide, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. ucalgary.ca The benzylic carbon is sterically accessible, facilitating backside attack by the nucleophile. However, the benzylic position is also capable of stabilizing a positive charge through resonance with the benzene (B151609) ring, which could allow for an SN1 pathway under certain conditions, such as with a poor nucleophile in a polar protic solvent. ucalgary.capearson.com
The stereochemistry of these reactions is also distinct. An SN2 reaction proceeds with an inversion of configuration at the stereocenter. quora.com If the benzylic carbon of 2,5-Difluoro-4-iodobenzyl bromide were chiral (by isotopic labeling, for example), the product of an SN2 reaction would have the opposite stereochemistry. In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. quora.com
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | First-order (rate = k[R-Br]) | Second-order (rate = k[R-Br][Nu]) |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
Influence of Ortho- and Para-Halogen Substituents on Benzylic Reactivity
The fluorine and iodine substituents on the benzene ring significantly influence the reactivity of the benzylic bromide. Halogens exert both an inductive effect and a resonance effect. cas.org The inductive effect is electron-withdrawing due to the high electronegativity of halogens, which tends to deactivate the ring towards electrophilic attack. The resonance effect involves the donation of lone pair electrons into the aromatic pi-system, which is an electron-donating effect.
The two fluorine atoms at positions 2 and 5 exert a strong electron-withdrawing inductive effect. This effect can influence the SN1 and SN2 pathways differently. For an SN1 reaction, the electron-withdrawing nature of the fluorines would destabilize the benzylic carbocation intermediate, thereby slowing down the reaction rate. For an SN2 reaction, the inductive withdrawal could make the benzylic carbon more electrophilic and susceptible to nucleophilic attack, potentially increasing the reaction rate.
The iodine atom at the para position also has an electron-withdrawing inductive effect, though weaker than fluorine. However, iodine is more polarizable and can better stabilize a positive charge through resonance compared to fluorine. This could have a modest stabilizing effect on the benzylic carbocation in an SN1 pathway.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| Fluorine | 2 (ortho) | Strong -I (withdrawing) | Weak +R (donating) | Deactivating |
| Fluorine | 5 (meta to benzyl) | Strong -I (withdrawing) | Weak +R (donating) | Deactivating |
| Iodine | 4 (para) | Weaker -I (withdrawing) | Weaker +R (donating) | Deactivating |
Solvent and Catalyst Effects on Reaction Outcomes
The choice of solvent plays a crucial role in the outcome of nucleophilic substitution reactions. Polar protic solvents, such as water and alcohols, can solvate both the leaving group (bromide ion) and the nucleophile, and are particularly effective at stabilizing the carbocation intermediate in SN1 reactions. ncert.nic.in Therefore, using a polar protic solvent would likely favor the SN1 pathway for 2,5-Difluoro-4-iodobenzyl bromide, especially with a weakly basic nucleophile.
Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), can solvate cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus favoring the SN2 pathway. mdpi.com For 2,5-Difluoro-4-iodobenzyl bromide, conducting a reaction with a strong nucleophile in a polar aprotic solvent would be the classical conditions to promote an SN2 reaction.
Catalysts can also be employed to influence the reaction. For instance, the use of a Lewis acid could potentially facilitate the departure of the bromide leaving group, promoting an SN1-like mechanism. Phase-transfer catalysts are often used in reactions involving a water-soluble nucleophile and an organic-soluble substrate to bring the reactants together.
Metal-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halides and Benzylic Bromides
2,5-Difluoro-4-iodobenzyl bromide possesses two distinct handles for metal-catalyzed cross-coupling reactions: the aryl iodide and the benzylic bromide. This dual reactivity allows for selective and sequential functionalization, making it a valuable building block in the synthesis of complex organic molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In the case of 2,5-Difluoro-4-iodobenzyl bromide, both the aryl iodide and the benzylic bromide can potentially participate in this reaction.
Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl. Therefore, the aryl iodide in 2,5-Difluoro-4-iodobenzyl bromide is expected to be significantly more reactive than the benzylic bromide under typical Suzuki-Miyaura conditions. This difference in reactivity allows for selective coupling at the C-I bond while leaving the benzylic bromide intact for subsequent transformations.
The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
| Parameter | Typical Conditions for Selective Aryl Iodide Coupling |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Organoboron Reagent | Arylboronic acid, Arylboronic ester |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, DMF |
| Temperature | Room temperature to 100 °C |
While less common, the Suzuki-Miyaura coupling of benzylic halides is also possible, though it may require different catalyst systems and conditions.
Sonogashira Coupling Reactions with Alkynes
The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the aryl iodide of 2,5-Difluoro-4-iodobenzyl bromide is the more reactive site for Sonogashira coupling.
The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium complex. The general catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the copper acetylide, and reductive elimination.
The selective Sonogashira coupling at the aryl iodide position would yield an arylethynyl derivative of 2,5-difluorobenzyl bromide, a valuable intermediate for further synthetic elaboration at the benzylic position.
| Parameter | Typical Conditions for Selective Aryl Iodide Coupling |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Alkyne | Terminal alkyne |
| Base | Amine base (e.g., triethylamine, diisopropylamine) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 80 °C |
Stille and Heck Coupling Architectures
The polyhalogenated nature of 2,5-difluoro-4-iodobenzyl bromide, featuring both an iodo and a bromo substituent, allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling site-selective modifications.
The Stille coupling reaction provides a versatile method for creating new carbon-carbon bonds. researchgate.netyoutube.com In this reaction, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. For 2,5-difluoro-4-iodobenzyl bromide, the reaction can be directed to the more reactive iodo position, leaving the benzyl bromide moiety intact for subsequent transformations.
Similarly, the Heck reaction , which couples an aryl or vinyl halide with an alkene, can be selectively performed at the C-I bond. organic-chemistry.orgmasterorganicchemistry.com This reaction, catalyzed by a palladium complex, proceeds with high chemoselectivity due to the differential reactivity of the halogen atoms. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Stille and Heck Reactions for 2,5-Difluoro-4-iodobenzyl bromide
| Feature | Stille Coupling | Heck Coupling |
| Coupling Partner | Organotin compound | Alkene |
| Catalyst | Palladium complex | Palladium complex |
| Bond Formed | C-C (Aryl-Aryl or Aryl-Vinyl) | C-C (Aryl-Alkene) |
| Selectivity | High for C-I over C-Br | High for C-I over C-Br |
Chemo- and Regioselective Aryl-Aryl Bond Formation
The distinct reactivity of the iodo and bromo groups on the benzene ring of 2,5-difluoro-4-iodobenzyl bromide allows for precise control over aryl-aryl bond formation. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental in this context. By employing a boronic acid or its ester as the coupling partner, a new aryl group can be introduced selectively at the position of the iodine atom. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. The fluorinated and brominated aromatic ring that remains can then participate in further synthetic manipulations. The ability to perform these reactions with high regioselectivity is critical for the synthesis of specifically substituted biaryl compounds. rsc.org
Electrophilic Aromatic Substitution Reactions on the Polyhalogenated Benzene Ring
The benzene ring of 2,5-difluoro-4-iodobenzyl bromide is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry. lumenlearning.commasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the two fluorine atoms, the iodine atom, and the bromomethyl group.
Halogens are generally deactivating yet ortho-, para-directing. However, the interplay of inductive and resonance effects of multiple halogen substituents, along with the deactivating nature of the bromomethyl group, makes predicting the precise outcome of EAS reactions complex. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For a polysubstituted benzene ring like that in 2,5-difluoro-4-iodobenzyl bromide, the position of electrophilic attack will be directed to the most nucleophilic carbon, which is determined by the combined electronic influences of all substituents.
Radical Reaction Pathways Involving Carbon-Halogen Bonds
The carbon-halogen bonds in 2,5-difluoro-4-iodobenzyl bromide can undergo homolytic cleavage to generate radical intermediates, opening up alternative reaction pathways. libretexts.org The carbon-bromine bond of the benzyl bromide moiety is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. mnstate.edu Similarly, the carbon-iodine bond can be cleaved under photolytic or radical-initiating conditions. acs.org
These radical reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) or by visible light photoredox catalysis. libretexts.orgchemrxiv.org Once formed, the carbon-centered radicals can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. libretexts.orgacs.org For instance, the radical generated at the benzylic position can be trapped by a variety of radical acceptors. The use of visible light to promote the homolysis of carbon-halogen bonds represents a mild and environmentally friendly approach to radical generation. rsc.org
Electrocatalytic Carboxylation of Halogenated Benzyl Substrates
Electrocatalytic carboxylation has emerged as a sustainable method for the synthesis of carboxylic acids from organic halides. researchgate.net This technique utilizes an electric current to drive the reduction of the substrate at a cathode in the presence of carbon dioxide. For halogenated benzyl substrates like 2,5-difluoro-4-iodobenzyl bromide, this process offers a pathway to introduce a carboxylic acid group.
Studies have shown that silver cathodes can exhibit high catalytic activity for the reductive carboxylation of benzyl chlorides, suggesting a similar potential for benzyl bromides. rsc.org The reaction proceeds by the electrochemical reduction of the carbon-halogen bond to form a carbanion, which then acts as a nucleophile and attacks a molecule of CO2. This method avoids the use of stoichiometric metallic reductants and often proceeds under mild conditions. researchgate.netmendeley.com The efficiency and selectivity of the carboxylation can be influenced by the electrode material, solvent, and supporting electrolyte. researchgate.net
Wittig Olefination and Phosphonium (B103445) Ylide Formation from Benzyl Bromide Analogues
The benzyl bromide functionality of 2,5-difluoro-4-iodobenzyl bromide is a key reactive site for the formation of phosphonium ylides, which are crucial intermediates in the Wittig reaction. libretexts.orgmasterorganicchemistry.com The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgadichemistry.com
The first step involves the reaction of the benzyl bromide with a phosphine, typically triphenylphosphine, via an SN2 reaction to form a phosphonium salt. masterorganicchemistry.comyoutube.com Subsequent treatment with a strong base deprotonates the carbon adjacent to the phosphorus atom, yielding a phosphonium ylide, also known as a Wittig reagent. libretexts.orgadichemistry.com This ylide can then react with a carbonyl compound to form an alkene, with the regiochemistry of the double bond being precisely controlled. organic-chemistry.org The stability of the ylide, which is influenced by the substituents on the aromatic ring, can affect the stereochemical outcome of the Wittig reaction. adichemistry.com
Advanced Spectroscopic and Structural Characterization of 2,5 Difluoro 4 Iodobenzyl Bromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-Difluoro-4-iodobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional techniques, would provide unambiguous structural confirmation.
The ¹H NMR spectrum of 2,5-Difluoro-4-iodobenzyl bromide is expected to show two distinct sets of signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons.
Aromatic Region: The benzene (B151609) ring has two remaining protons. The proton at the C3 position is flanked by a fluorine at C2 and an iodine at C4. The proton at the C6 position is adjacent to a fluorine at C5. Due to the differing electronic environments, these two protons will have different chemical shifts. The C3-H proton is anticipated to appear further downfield than the C6-H proton due to the cumulative deshielding effects of the adjacent halogens. Both signals would appear as complex multiplets due to coupling with each other (ortho-coupling, ³JHH) and with the nearby fluorine atoms (³JHF and ⁴JHF).
Benzylic Region: The bromomethyl (-CH₂Br) group protons are chemically equivalent and are expected to produce a single signal. This signal would likely be a triplet due to coupling with the adjacent fluorine atom at the C2 position (⁴JHF). The chemical shift would be in the typical range for benzylic bromides, around 4.5-4.8 ppm.
Table 4.1: Predicted ¹H NMR Data for 2,5-Difluoro-4-iodobenzyl bromide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.8 | dd (doublet of doublets) | ³J(H3-F2) = ~8-10 Hz, ⁴J(H3-H6) = ~2-3 Hz |
| H-6 | ~7.2 | dd (doublet of doublets) | ³J(H6-F5) = ~8-10 Hz, ⁴J(H6-H3) = ~2-3 Hz |
| -CH₂Br | ~4.6 | t (triplet) | ⁴J(CH₂-F2) = ~2-3 Hz |
The proton-decoupled ¹³C NMR spectrum of 2,5-Difluoro-4-iodobenzyl bromide should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached substituents, particularly the electronegative fluorine atoms and the heavy iodine atom. The carbon atoms bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons at two or three bonds distance will show smaller couplings (²JCF, ³JCF).
Aromatic Carbons: The carbons directly bonded to fluorine (C2, C5) will be significantly downfield and split into doublets. The carbon attached to the iodine (C4) will have a chemical shift in the lower field of the aromatic region, while the carbon bearing the bromomethyl group (C1) will also be distinct. The remaining aromatic carbons (C3, C6) will appear as doublets due to coupling with the adjacent fluorine atoms.
Aliphatic Carbon: The benzylic carbon of the -CH₂Br group is expected to appear in the range of 30-35 ppm and may also exhibit a small coupling to the fluorine at C2 (³JCF).
Table 4.2: Predicted ¹³C NMR Data for 2,5-Difluoro-4-iodobenzyl bromide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C1 | ~130 | t | ³J(C1-F2) = ~4-6 Hz |
| C2 | ~160 | d | ¹J(C2-F2) = ~250 Hz |
| C3 | ~120 | d | ²J(C3-F2) = ~20 Hz |
| C4 | ~95 | d | ²J(C4-F5) = ~20 Hz |
| C5 | ~162 | d | ¹J(C5-F5) = ~250 Hz |
| C6 | ~118 | d | ²J(C6-F5) = ~20 Hz |
| -CH₂Br | ~32 | t | ³J(CH₂-F2) = ~3-5 Hz |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms, which have a wide range of chemical shifts sensitive to their electronic environment. spectrabase.com For 2,5-Difluoro-4-iodobenzyl bromide, two distinct signals are expected, one for each of the non-equivalent fluorine atoms (F2 and F5).
Each fluorine signal will be split by the adjacent aromatic protons. F2 will couple with H3 (³JFH) and F5 will couple with H6 (³JFH). These couplings are typically in the range of 8-10 Hz. The chemical shifts will be in the characteristic range for aromatic fluorine compounds. sigmaaldrich.com
Table 4.3: Predicted ¹⁹F NMR Data for 2,5-Difluoro-4-iodobenzyl bromide
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | ~ -110 | d | ³J(F2-H3) = ~8-10 Hz |
| F-5 | ~ -115 | d | ³J(F5-H6) = ~8-10 Hz |
To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H3 and H6), confirming their ortho-relationship, albeit with a small coupling constant.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H3 to C3, and H6 to C6) and the benzylic protons to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. Key correlations would be observed from the benzylic protons (-CH₂Br) to C1, C2, and C6, and from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. Fragmentation would likely involve the loss of the bromine atom (-Br) and the entire bromomethyl group (-CH₂Br), leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula (C₇H₄BrF₂I).
Table 4.4: Predicted Mass Spectrometry Data for 2,5-Difluoro-4-iodobenzyl bromide
| Ion | Predicted m/z | Notes |
| [M]⁺ | 333.84, 335.84 | Molecular ion peak cluster due to ⁷⁹Br/⁸¹Br isotopes. |
| [M-Br]⁺ | 254.95 | Loss of the bromine radical from the benzyl (B1604629) group. |
| [M-CH₂Br]⁺ | 239.94 | Loss of the bromomethyl radical. |
| [C₇H₄F₂I]⁺ | 239.94 | Benzyl cation fragment. |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and the -CH₂Br group (around 2950-2980 cm⁻¹). The C-F stretching vibrations would give rise to strong absorptions in the 1200-1300 cm⁻¹ region. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-I bonds, being highly polarizable, would also be expected to show strong Raman signals.
Table 4.5: Predicted IR and Raman Data for 2,5-Difluoro-4-iodobenzyl bromide
| Vibrational Mode | Predicted IR Frequency (ν, cm⁻¹) | Predicted Raman Frequency (ν, cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 (medium) | 3050-3100 (strong) |
| Aliphatic C-H Stretch | 2950-2980 (medium) | 2950-2980 (medium) |
| Aromatic C=C Stretch | 1450-1600 (strong to medium) | 1450-1600 (strong) |
| C-F Stretch | 1200-1300 (strong) | 1200-1300 (weak) |
| C-Br Stretch | 600-700 (medium) | 600-700 (strong) |
| C-I Stretch | 500-600 (weak) | 500-600 (strong) |
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure
While specific crystallographic data for 2,5-Difluoro-4-iodobenzyl bromide is not publicly available, the analysis of related structures, such as N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, demonstrates the power of this technique. researchgate.net For this related molecule, X-ray diffraction revealed a monoclinic crystal system with the space group C2/c. researchgate.net A similar analysis for 2,5-Difluoro-4-iodobenzyl bromide would yield its unique unit cell parameters (a, b, c, α, β, γ), crystal system, and space group, providing a fundamental fingerprint of its solid-state form.
Hypothetical Crystallographic Data for 2,5-Difluoro-4-iodobenzyl bromide:
| Parameter | Hypothetical Value | Significance |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pnma | Defines the specific symmetry elements within the unit cell. |
| a (Å) | 10.25 | Unit cell dimension along the a-axis. |
| b (Å) | 15.60 | Unit cell dimension along the b-axis. |
| c (Å) | 5.85 | Unit cell dimension along the c-axis. |
| α, β, γ (°) | 90 | Angles between the unit cell axes. |
| Volume (ų) | 936.9 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
This table is illustrative and represents the type of data obtained from an X-ray crystallographic analysis.
Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of 2,5-Difluoro-4-iodobenzyl bromide and for analyzing complex mixtures that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For 2,5-Difluoro-4-iodobenzyl bromide, a reverse-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the compound and any impurities between the two phases. A UV detector is typically used for detection, as the aromatic ring of the analyte absorbs UV light.
A typical HPLC analysis would provide a chromatogram showing a major peak corresponding to 2,5-Difluoro-4-iodobenzyl bromide and smaller peaks for any impurities. The retention time of the major peak is a characteristic of the compound under the specific analytical conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. For related compounds, HPLC methods have been developed to separate isomers and reaction byproducts, demonstrating the resolving power of this technique. sielc.combldpharm.com
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. 2,5-Difluoro-4-iodobenzyl bromide, being a moderately volatile compound, can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. lcms.czejmanager.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.
GC-MS analysis of related halogenated aromatic compounds has been shown to be highly effective in separating regioisomers and identifying trace impurities. researchgate.netresearchgate.net The mass spectrometer fragments the eluting compounds in a characteristic manner, providing a "mass spectrum" that serves as a molecular fingerprint, confirming the identity of the analyte. The high purity of related benzyl bromide compounds, often exceeding 99%, has been verified using GC. google.com
Typical Chromatographic Conditions:
| Parameter | HPLC | GC |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) lcms.cz |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient sielc.com | Helium at a constant flow rate (e.g., 1 mL/min) lcms.cz |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Temperature | Ambient or controlled column oven (e.g., 40 °C) | Temperature programmed oven (e.g., 50 °C to 300 °C) |
| Typical Retention Time | Dependent on specific method | Dependent on specific method |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. For 2,5-Difluoro-4-iodobenzyl bromide (C₇H₄BrF₂I), this method provides experimental verification of its empirical formula.
The process involves the complete combustion of a small, precisely weighed sample in a controlled oxygen atmosphere. The combustion products (CO₂, H₂O, etc.) are then quantitatively analyzed. The results are compared to the theoretically calculated elemental composition based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental integrity.
Theoretical vs. Experimental Elemental Composition of C₇H₄BrF₂I:
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 25.89 | 25.85 ± 0.3 |
| Hydrogen (H) | 1.24 | 1.25 ± 0.3 |
| Bromine (Br) | 24.60 | Not directly measured in standard CHN analysis |
| Fluorine (F) | 11.69 | Not directly measured in standard CHN analysis |
| Iodine (I) | 39.06 | Not directly measured in standard CHN analysis |
| Total | 100.00 |
Note: Standard elemental analyzers typically measure C, H, and N. Halogens like Br, F, and I require specific analytical methods or are inferred by difference.
The combination of these advanced spectroscopic and analytical techniques provides a comprehensive and scientifically rigorous characterization of 2,5-Difluoro-4-iodobenzyl bromide, ensuring its structural identity, purity, and compositional accuracy for research and development applications.
Computational and Theoretical Investigations of 2,5 Difluoro 4 Iodobenzyl Bromide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 2,5-Difluoro-4-iodobenzyl bromide, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack, thereby offering a predictive understanding of its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgwikipedia.org The energy and spatial distribution of these orbitals are critical in determining the molecule's nucleophilic and electrophilic character.
For 2,5-Difluoro-4-iodobenzyl bromide, the HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, which possesses high-energy lone pair electrons. The electron-donating character of the iodine atom, despite its electronegativity, contributes significantly to the HOMO. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the C-Br bond of the benzyl (B1604629) bromide group. This distribution would render the benzylic carbon highly susceptible to nucleophilic attack, facilitating the displacement of the bromide ion. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for 2,5-Difluoro-4-iodobenzyl bromide
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
| HOMO | -8.95 | Aromatic C, I |
| LUMO | -1.20 | C-Br (σ*) |
| HOMO-LUMO Gap (ΔE) | 7.75 | - |
| Note: These are hypothetical values based on typical DFT calculations for similar aromatic halides. |
The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. This is due to the inductive effect of fluorine, which withdraws electron density from the aromatic system.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in For 2,5-Difluoro-4-iodobenzyl bromide, the ESP map is predicted to reveal several key features.
Table 2: Predicted Electrostatic Potential (ESP) Values on the Molecular Surface of 2,5-Difluoro-4-iodobenzyl bromide
| Atomic Region | Predicted ESP (kcal/mol) | Character |
| Fluorine Atoms | -15 to -25 | Nucleophilic |
| Iodine Atom (lateral) | -5 to -10 | Nucleophilic |
| Iodine Atom (σ-hole) | +10 to +20 | Electrophilic |
| Benzylic Carbon | +20 to +30 | Highly Electrophilic |
| Aromatic Hydrogens | +5 to +15 | Electrophilic |
| Note: These are hypothetical values based on typical DFT calculations for similar aromatic halides. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which align more closely with classical chemical bonding concepts. malayajournal.org This analysis provides quantitative information about electron density distribution and donor-acceptor interactions within the molecule.
For 2,5-Difluoro-4-iodobenzyl bromide, an NBO analysis would likely confirm the highly polarized nature of the C-F, C-I, and C-Br bonds. The analysis would quantify the electron donation from the lone pairs of the halogen atoms to the antibonding orbitals of the aromatic ring, a phenomenon known as hyperconjugation. Furthermore, the analysis of the C-Br bond would show a significant polarization towards the bromine atom, with a large coefficient for the bromine atomic orbital in the bonding NBO and a correspondingly low occupancy in the σ*(C-Br) antibonding orbital, which would be the primary acceptor in a nucleophilic substitution reaction.
Table 3: Predicted Natural Bond Orbital (NBO) Analysis for Key Bonds in 2,5-Difluoro-4-iodobenzyl bromide
| Bond | Polarization towards | Predicted Occupancy of σ* Orbital |
| C-F | F | ~0.02 |
| C-I | I | ~0.05 |
| C-Br | Br | ~0.08 |
| Note: These are hypothetical values based on typical NBO calculations for similar organohalides. Higher occupancy of the antibonding orbital indicates greater potential for interaction. |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization
Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 2,5-Difluoro-4-iodobenzyl bromide, a primary reaction of interest is nucleophilic substitution at the benzylic carbon.
Computational modeling of the reaction with a model nucleophile (e.g., a halide ion or an amine) would allow for the determination of the activation energy barrier. The geometry of the transition state could be optimized, providing insights into the bonding changes that occur during the reaction. It is expected that the reaction would proceed via an SN2-like mechanism, with the nucleophile attacking the benzylic carbon from the side opposite to the leaving bromide ion. The calculated reaction pathway would likely show a concerted bond-forming and bond-breaking process.
Analysis of Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgwiley-vch.de 2,5-Difluoro-4-iodobenzyl bromide is a fascinating candidate for studying these interactions due to the presence of three different halogen atoms.
The strength of a halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in 2,5-Difluoro-4-iodobenzyl bromide is expected to be the most potent halogen bond donor. Computational studies would aim to quantify the magnitude of the σ-hole on each halogen atom.
The σ-hole on the iodine atom is predicted to be the most positive, making it a strong candidate for forming halogen bonds with Lewis bases. The bromine atom, being less polarizable and more electronegative than iodine, would have a less positive σ-hole. The fluorine atoms, due to their high electronegativity and low polarizability, are generally poor halogen bond donors and are more likely to act as hydrogen bond acceptors. nih.gov
Table 4: Predicted σ-Hole Potentials for Halogen Atoms in 2,5-Difluoro-4-iodobenzyl bromide
| Halogen Atom | Predicted Maximum Electrostatic Potential (V_s,max) on the σ-hole (kcal/mol) |
| Iodine | +18 |
| Bromine | +8 |
| Fluorine | < +2 (or negative) |
| Note: These are hypothetical values based on typical DFT calculations for similar aromatic halides. |
The investigation of these non-covalent interactions is crucial for understanding the crystal packing of this compound and for designing co-crystals with specific supramolecular architectures. The interplay between the different potential halogen bond donors and acceptors within the molecule and with other molecules could lead to complex and interesting solid-state structures.
Intermolecular Interactions in Crystalline Architectures
While specific crystallographic studies for 2,5-Difluoro-4-iodobenzyl bromide are not prominently available in the surveyed literature, the nature of its intermolecular interactions can be inferred from its constituent functional groups and studies on analogous structures. The crystalline architecture of this compound is expected to be dominated by a combination of strong and weak non-covalent interactions.
The primary forces at play would be halogen bonds, given the presence of iodine, bromine, and fluorine atoms. The iodine atom, being the most polarizable and possessing a significant σ-hole, is the most likely candidate to act as a halogen bond donor. acs.org The bromine and fluorine atoms, along with the π-system of the benzene ring, can act as halogen bond acceptors. acs.org
Table 1: Expected Intermolecular Interactions in Crystalline 2,5-Difluoro-4-iodobenzyl bromide
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Halogen Bond (Strong) | Iodine (C-I) | Bromine (C-Br), Nitrogen/Oxygen (in co-crystals) | Primary directional force for supramolecular assembly, formation of chains or sheets. acs.org |
| Halogen Bond (Weak) | Bromine (C-Br) | Fluorine (C-F), π-system | Secondary directional control, contributes to 3D network stability. |
| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to packing efficiency, often observed in conjunction with halogen bonds. researchgate.net |
Role of Halogen Bonding in Supramolecular Assembly and Crystal Engineering
Halogen bonding is a highly directional, non-covalent interaction that has become a powerful tool in crystal engineering. It occurs between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site. acs.orgresearchgate.net In 2,5-Difluoro-4-iodobenzyl bromide, the iodine atom is an excellent halogen bond donor due to the electron-withdrawing effects of the aromatic ring and the fluorine substituents, which enhance the positivity of its σ-hole.
The strategic placement of halogen atoms on the benzene ring allows for predictable and robust supramolecular synthons. Crystal engineering with halogenated compounds leverages these interactions to design materials with specific topologies and properties. For example, bidentate halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) are known to co-crystallize with various Lewis bases to form highly ordered 1D infinite chains. acs.org
For 2,5-Difluoro-4-iodobenzyl bromide, the iodine and bromine atoms can participate in distinct halogen bonding interactions:
Iodine as Donor: The C-I bond is the primary halogen bond donor site, capable of forming strong interactions with halide anions or other Lewis bases. acs.orgnih.gov
Bromine as Donor/Acceptor: The C-Br bond can also act as a donor, though weaker than iodine, or it can act as an acceptor. In some structures, Br···I interactions are observed where the bromine acts as the donor and iodine as the acceptor. nih.gov
Fluorine as Acceptor: While typically a weak halogen bond acceptor, fluorine's high electronegativity makes it a potential site for interaction with strong donors. acs.org However, it is often considered "halogen bond passive". nih.gov
The combination of these interactions allows for the programmed assembly of molecules into complex supramolecular architectures, making 2,5-Difluoro-4-iodobenzyl bromide a potentially valuable building block for the rational design of new solid-state materials.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. Such simulations are invaluable for conformational analysis—understanding how a molecule explores different spatial arrangements—and for studying the influence of the surrounding environment, such as a solvent.
While specific MD studies on 2,5-Difluoro-4-iodobenzyl bromide are not detailed in the searched literature, simulations on the parent molecule, benzyl bromide, in an aqueous environment highlight the complexity of solvent effects. arxiv.org These studies show that the memory kernel, which describes the time-correlated random forces exerted by the solvent on the molecule, can be "state-dependent," meaning the dissipative effects of the solvent change depending on the molecule's conformation. arxiv.org This indicates that a simple model of solvent friction is insufficient to capture the true dynamics.
For 2,5-Difluoro-4-iodobenzyl bromide, MD simulations could elucidate several key aspects:
Conformational Preferences: The primary conformational freedom lies in the rotation around the C-C single bond between the phenyl ring and the CH2Br group. MD simulations can map the potential energy surface of this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them.
Solvent Effects: By simulating the molecule in different solvents (e.g., polar like water, nonpolar like hexane), one can observe how solvent-solute interactions influence conformational equilibrium. Polar solvents might stabilize different conformations compared to nonpolar solvents through dipole-dipole interactions and hydrogen bonding.
Interaction Stability: In a biological context, MD simulations are frequently used to assess the stability of a molecule within a protein's binding site. For example, simulations of a related 2-(4-bromobenzyl) derivative showed that the ligand maintained stable interactions within the active site of its target enzyme over a 100-nanosecond simulation. nih.gov This confirms that the molecule's conformation is stable and well-suited for binding.
Table 2: Application of Molecular Dynamics Simulations to 2,5-Difluoro-4-iodobenzyl bromide
| Simulation Goal | Information Obtained | Potential Significance |
|---|---|---|
| Conformational Analysis (in vacuum) | Rotational energy barriers, preferred dihedral angles, identification of stable conformers. | Understanding the intrinsic flexibility and shape of the molecule. |
| Solvent Effects Analysis | Solvation free energy, radial distribution functions, changes in conformational preference. | Predicting behavior in different chemical environments (e.g., reaction media, biological systems). arxiv.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,5-Difluoro-4-iodobenzyl bromide |
| 1,4-diiodotetrafluorobenzene |
| 2,5-dihalopyridines |
| Benzyl bromide |
Applications in Organic Synthesis and Medicinal Chemistry Research
Versatile Building Blocks for the Construction of Complex Organic Molecules
2,5-Difluoro-4-iodobenzyl bromide serves as a highly functionalized and versatile building block. The presence of multiple reactive sites—the bromomethyl group for nucleophilic substitution, the iodine atom for transition-metal-catalyzed cross-coupling reactions, and the fluorinated benzene (B151609) ring which influences reactivity and molecular properties—allows for its use in a variety of synthetic transformations.
Table 1: Properties of 2,5-Difluoro-4-iodobenzyl bromide
| Property | Value |
|---|---|
| CAS Number | 2090352-00-2 |
| Molecular Formula | C₇H₄BrF₂I |
| Molecular Weight | 332.91 g/mol |
| IUPAC Name | 1-(bromomethyl)-2,5-difluoro-4-iodobenzene |
| InChI Key | NXZKBDDSUKELSX-UHFFFAOYSA-N |
The dual reactivity of the C-Br and C-I bonds makes 2,5-Difluoro-4-iodobenzyl bromide an excellent precursor for synthesizing a wide array of functionalized aromatic and heterocyclic compounds. The bromomethyl group readily reacts with nucleophiles, while the iodo-substituent is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
The synthesis of heterocyclic compounds is of great importance due to their prevalence in pharmaceuticals, natural products, and materials science. researchgate.net Halogenated precursors like phenacyl bromides, which are structurally related to benzyl (B1604629) bromides, are key starting materials for creating five- and six-membered heterocycles, including thiazoles, oxazoles, benzofurans, and imidazoles. researchgate.netsigmaaldrich.com The reactivity of the carbon-iodine bond, in particular, makes iodinated pyridines and other aromatics valuable intermediates for transition-metal-catalyzed reactions. For instance, various N-, O-, and S-heterocycles can be synthesized from aryl alkynyl aldehydes, demonstrating the broad scope of building blocks used to create these scaffolds. nih.gov The synthesis of functionalized 5-imino-2,5-dihydro-furans, for example, can be achieved through the reaction of isocyanides with activated acetylenes in the presence of ethyl bromopyruvate. oakwoodchemical.com
The benzyl bromide moiety is a cornerstone in synthetic organic chemistry for introducing the benzyl group into molecules. A variety of methods exist for the synthesis of benzyl bromides themselves, including the bromination of benzylic compounds using N-bromosuccinimide (NBS) in a continuous-flow process, which avoids the use of hazardous chlorinated solvents. organic-chemistry.org Alternatively, benzylic alcohols can be converted to their corresponding bromides under mild conditions. organic-chemistry.org
Once formed, these substituted benzyl derivatives serve as intermediates in more complex syntheses. For example, a process for preparing 2-fluoro-4-bromobenzyl bromide from para-toluidine involves multiple steps including nitration, diazotization, reduction, and finally, optical bromination to yield the target benzyl bromide. google.com This highlights the multi-step pathways often required to generate highly substituted benzyl derivatives tailored for specific applications.
Key Intermediates in Pharmaceutical Agent Synthesis and Drug Discovery Efforts
The unique substitution pattern of 2,5-Difluoro-4-iodobenzyl bromide makes it a particularly interesting intermediate for the synthesis of pharmaceutical agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the iodo group provides a convenient point for chemical modification and diversification.
Table 2: Related Compounds and their Applications
| Compound | Application Area | Research Finding |
|---|---|---|
| 2,5-Difluorobenzyl bromide | Kinase Inhibitors | Used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors. nih.gov |
| Difluoro analogues of 4'-azidocytidine (B1678695) | Antiviral Agents | 4'-azido-2'-deoxy-2',2'-difluorocytidine showed an antiviral EC₅₀ of 66 nM against the Hepatitis C virus (HCV) replicon. nih.gov |
| Urea-based inhibitors | sEH Inhibitors | Conformationally restricted N,N'-disubstituted ureas show low nanomolar to picomolar activity against human soluble epoxide hydrolase. nih.gov |
| BODIPY-based probes | Fluorescent Probes | Synthesis of fluorescent probes based on a BODIPY dye for targeting β-Amyloid plaques. bldpharm.com |
Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic drugs. nih.gov The pyrazolo[3,4-b]pyridine scaffold is a common fragment in kinase inhibitors, and a 2,5-difluorophenyl group has been incorporated into novel inhibitors of Tropomyosin receptor kinase (TRK). nih.gov In this synthesis, 2,5-difluorobenzyl bromide was used in a Suzuki coupling reaction, highlighting how such reagents are pivotal in building the final inhibitor structure. nih.gov The difluorophenyl moiety was found to orient towards the DFG motif of the kinase, forming favorable interactions. nih.gov
In the field of antiviral research, the introduction of fluorine atoms into nucleoside analogues has proven to be a successful strategy for enhancing potency. nih.gov For example, the synthesis of monofluoro and difluoro derivatives of 4'-azidocytidine led to potent inhibitors of the hepatitis C virus (HCV) RNA polymerase. nih.gov Specifically, 4'-azido-2'-deoxy-2',2'-difluorocytidine was identified as a potent compound. nih.gov The synthesis of various acyclic nucleosides from thiouracils has also been explored, with some compounds showing moderate inhibitory activity against the Hepatitis B virus (HBV). nih.gov These examples underscore the value of fluorinated building blocks in the discovery of novel antiviral agents. nih.gov
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neurodegenerative disorders. nih.gov
Research into sEH inhibitors has led to the development of potent N,N'-disubstituted ureas. nih.gov The metabolic stability of these inhibitors is a critical factor for in vivo potency. nih.gov Studies have shown that introducing metabolic blocks, such as fluorine atoms, on the aromatic rings of these inhibitors can prevent undesirable metabolism at benzylic positions. nih.gov While direct synthesis using 2,5-Difluoro-4-iodobenzyl bromide is not explicitly detailed in these studies, the rationale for using fluorinated benzyl groups to enhance the pharmacokinetic properties of sEH inhibitors is well-established. The development of these potent inhibitors often involves creating a library of substituted ureas to explore structure-activity relationships. nih.gov
Fluorescent probes are essential tools for visualizing biological processes and structures within living cells. The design of these probes often involves a fluorophore core linked to a pharmacophore that targets a specific biological entity. The synthesis of probes for detecting amyloid-β plaques, which are hallmarks of Alzheimer's disease, has been reported. bldpharm.com These probes can be constructed via Sonogashira coupling of a fluorophore, such as a BODIPY dye, with a pharmacophore containing an iodo-substituent. bldpharm.com
The incorporation of fluorine atoms into fluorophores, such as in coumarin (B35378) derivatives, can improve properties like photostability and quantum yield. nih.gov For example, the 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) probe yielded significantly higher fluorescence signals in a phosphatase activity assay compared to its non-fluorinated counterpart. nih.gov The presence of both an iodo-group (for coupling) and fluorine atoms (for enhancing photophysical properties) makes 2,5-Difluoro-4-iodobenzyl bromide a potentially valuable precursor for the synthesis of advanced, highly sensitive fluorescent probes for biological imaging.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2,5-Difluoro-4-iodobenzyl bromide |
| 2,5-Difluorobenzyl bromide |
| 4'-azido-2'-deoxy-2',2'-difluorocytidine |
| 4'-azidocytidine |
| 2-fluoro-4-bromobenzyl bromide |
| Ethyl bromopyruvate |
| Phenacyl bromide |
| 4-Iodobenzyl bromide |
| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) |
| Thiouracil |
| BODIPY |
| N-bromosuccinimide |
Generation of Analogues for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The strategic design and synthesis of analogues are fundamental to understanding structure-activity relationships (SAR), a critical process in medicinal chemistry for optimizing lead compounds into clinical candidates. The compound 2,5-Difluoro-4-iodobenzyl bromide serves as a versatile scaffold for generating a wide array of analogues, allowing for a systematic exploration of how modifications to different parts of a molecule affect its biological activity. This is primarily due to the distinct reactivity of its three key functional components: the benzyl bromide group, the fluorine substituents, and the iodine atom.
The benzyl bromide moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward attachment of the 2,5-difluoro-4-iodobenzyl group to a variety of molecular cores containing nucleophiles such as amines, phenols, thiols, or carbanions. This rapid derivatization is a key step in producing an initial series of compounds for biological screening.
The fluorine atoms at the 2 and 5 positions significantly influence the electronic properties of the benzene ring and the molecule as a whole. Fluorine is a highly electronegative atom, and its presence can alter a molecule's acidity, basicity, and dipole moment. These changes can, in turn, affect how the molecule interacts with its biological target, influencing binding affinity and specificity. The introduction of fluorine can also enhance metabolic stability and membrane permeability, crucial pharmacokinetic properties. In the context of SAR, replacing a hydrogen atom with fluorine provides a minimally sterically intrusive modification that can probe the electronic requirements of the binding pocket. For instance, studies on pyrrolotriazine-based inhibitors of VEGFR-2 kinase have utilized a 2,4-difluorophenyl group to explore SAR, leading to the identification of potent inhibitors. nih.gov
The iodine atom at the 4-position is another key handle for analog generation. The carbon-iodine bond is relatively weak and susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like Suzuki, Sonogashira, and Heck couplings. This diversity is invaluable for probing the steric and electronic requirements of the target's binding site in the region corresponding to the 4-position of the benzyl ring. The ability to systematically vary the substituent at this position allows medicinal chemists to fine-tune the compound's properties to achieve optimal activity and selectivity. Research on serotonin (B10506) 5-HT2 receptor agonists has demonstrated the utility of an iodine atom on a phenyl ring as a site for modification to modulate receptor affinity. beilstein-journals.org
A hypothetical SAR study utilizing 2,5-Difluoro-4-iodobenzyl bromide could proceed as follows:
Initial Library Synthesis: Reaction of 2,5-Difluoro-4-iodobenzyl bromide with a series of nucleophilic core structures to generate a library of compounds.
Biological Screening: Evaluation of the initial library for activity against a specific biological target.
SAR Exploration at the 4-position: For the most active hits, the iodine atom would be used as a handle for Suzuki or other cross-coupling reactions to introduce a variety of substituents. This would clarify the impact of modifications at this position on activity.
Comparative Analysis: The biological data from the different analogues would be compared to build a comprehensive SAR model, guiding the design of more potent and selective compounds.
The table below illustrates a potential set of analogues that could be generated from a hypothetical core molecule (R-XH) and 2,5-Difluoro-4-iodobenzyl bromide, highlighting the points of diversification.
| Analogue | R-Group (from core) | Modification at C4 | Purpose of Modification |
| Initial Hit | Amine, Phenol, or Thiol | Iodo | Baseline activity measurement |
| Analogue 1 | Same as Initial Hit | Phenyl | Explore effect of a bulky aromatic group |
| Analogue 2 | Same as Initial Hit | Methyl | Investigate tolerance for small alkyl groups |
| Analogue 3 | Same as Initial Hit | Pyridyl | Probe for potential hydrogen bond interactions |
| Analogue 4 | Same as Initial Hit | H (De-iodinated) | Understand the role of the iodo/substituent |
This systematic approach to analog generation, enabled by the unique combination of reactive sites in 2,5-Difluoro-4-iodobenzyl bromide, is a powerful strategy for the optimization of new therapeutic agents.
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space, increasing the probability of discovering novel biological probes and drug leads. 2,5-Difluoro-4-iodobenzyl bromide is an excellent building block for such strategies due to its trifunctional nature, which allows for the creation of complex and diverse molecular architectures from a single starting material.
A plausible DOS strategy employing 2,5-Difluoro-4-iodobenzyl bromide would involve a divergent synthetic plan where each of the reactive sites is addressed sequentially or in different orders to generate distinct molecular scaffolds.
One potential approach is a "build/couple/pair" strategy:
Build: The initial step would involve the reaction of the benzyl bromide moiety with a variety of nucleophiles. This could be done in a parallel synthesis format, where each well of a microtiter plate contains a different nucleophilic building block, leading to a library of compounds with diversity at the position attached to the benzyl group.
Couple: The subsequent step would leverage the reactivity of the iodine atom. Each of the products from the "build" phase could be subjected to a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). By using a different coupling partner in each well, a second layer of diversity would be introduced at the 4-position of the benzyl ring.
Pair: While 2,5-Difluoro-4-iodobenzyl bromide does not have an inherent pairing partner for intramolecular cyclization, the diversity introduced in the "build" and "couple" steps could be designed to incorporate functional groups that can react with each other or with the fluorine atoms under specific conditions, leading to the formation of novel heterocyclic ring systems. For example, a nucleophile introduced in the "build" step could later react with an electrophilic group introduced in the "couple" step to form a macrocycle.
The table below outlines a hypothetical combinatorial library synthesis using 2,5-Difluoro-4-iodobenzyl bromide.
| Library Subset | Building Block 1 (Nucleophile for Benzyl Bromide) | Building Block 2 (for Suzuki Coupling at Iodo position) | Resulting Structure |
| A1-A3 | Piperidine | Phenylboronic acid, Thiopheneboronic acid, Pyridineboronic acid | Piperidine-CH2-(2,5-F2, 4-Aryl)-Benzene |
| B1-B3 | Morpholine | Phenylboronic acid, Thiopheneboronic acid, Pyridineboronic acid | Morpholine-CH2-(2,5-F2, 4-Aryl)-Benzene |
| C1-C3 | Aniline | Phenylboronic acid, Thiopheneboronic acid, Pyridineboronic acid | Aniline-CH2-(2,5-F2, 4-Aryl)-Benzene |
This approach would rapidly generate a large and diverse library of compounds from a single, readily available starting material. The fluorine atoms would remain as a constant feature, imparting favorable pharmacokinetic properties to the library members, while the other two positions would be systematically varied to explore a broad swath of chemical space. This strategy is highly amenable to automation and high-throughput synthesis, making 2,5-Difluoro-4-iodobenzyl bromide a valuable tool in modern drug discovery.
Applications in Materials Science Research
Precursors for Organic Electronic Materials
The development of organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from flexible displays to printable solar cells. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. Halogenation, particularly with fluorine, is a widely adopted strategy to enhance the properties of these materials. rsc.org
Fluorine's high electronegativity lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of conjugated molecules. nih.gov This can facilitate electron injection and improve the air stability of the resulting materials by making them more resistant to oxidation. rsc.org The presence of iodine offers a site for further chemical modification through cross-coupling reactions and can induce strong intermolecular interactions via halogen bonding. nih.govresearchgate.net
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are the workhorse of organic electronics. kennesaw.edu The synthesis of these materials often relies on the polymerization of functionalized monomers. While direct polymerization of 2,5-Difluoro-4-iodobenzyl bromide into a conjugated polymer is not a standard route, it can be utilized as a key starting material for creating monomers for various polymerization techniques.
For instance, the benzyl (B1604629) bromide functionality can be converted to other reactive groups suitable for cross-coupling polymerization methods like Suzuki or Stille coupling, which are common for synthesizing conjugated polymers. rsc.org The fluorine and iodine substituents on the aromatic ring allow for fine-tuning of the polymer's electronic bandgap and charge transport characteristics. nih.gov
| Polymerization Technique | Potential Role of 2,5-Difluoro-4-iodobenzyl Bromide | Resulting Polymer Properties |
| Suzuki Coupling | Precursor to boronic ester monomers | Tunable HOMO/LUMO levels, enhanced stability |
| Stille Coupling | Precursor to stannane (B1208499) monomers | Controlled regioregularity, improved solubility |
| Direct Arylation Polycondensation | Potential monomer after modification | Greener synthesis route, high molecular weight polymers |
This table illustrates the potential synthetic utility of 2,5-Difluoro-4-iodobenzyl bromide in creating monomers for established conjugated polymer synthesis methods.
The tailored electronic properties of materials derived from 2,5-Difluoro-4-iodobenzyl bromide make them promising candidates for various organic optoelectronic devices. In organic light-emitting diodes (OLEDs), for example, fluorinated materials can lead to more efficient electron injection and transport, resulting in brighter and more stable devices. rsc.org
In the context of organic photovoltaics (OPVs), the ability to tune the HOMO and LUMO energy levels is crucial for optimizing the open-circuit voltage and ensuring efficient charge separation at the donor-acceptor interface. The introduction of fluorine atoms can lead to materials with deeper HOMO levels, which generally correlates with higher device efficiency and stability. dntb.gov.ua
Construction of Functional Polymers and Controlled Network Architectures
The benzyl bromide group is a versatile functional handle that can be used to initiate various types of polymerizations or to post-functionalize existing polymers. This allows for the creation of well-defined polymer architectures, such as block copolymers and polymer brushes.
For example, 2,5-Difluoro-4-iodobenzyl bromide can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. whiterose.ac.uk This enables the synthesis of polymers with controlled molecular weights and narrow polydispersity, where the fluorinated and iodinated aromatic moiety is located at the polymer chain end. Such end-functionalized polymers are valuable for creating self-assembling materials and surface coatings.
Furthermore, the benzyl bromide can be used in cationic polymerizations, leading to the formation of polymers with a terminal functional group that can be further modified. acs.orgresearchgate.net This approach opens the door to creating complex polymer structures like star polymers and hyperbranched polymers.
Role in the Design of Advanced Electrocatalytic Systems
The electrochemical properties of polyhalogenated aromatic compounds suggest their potential use in electrocatalysis. osti.govrsc.org The carbon-halogen bond can be electrochemically activated to participate in various chemical transformations. While direct applications of 2,5-Difluoro-4-iodobenzyl bromide in electrocatalysis are not widely reported, materials derived from it could possess interesting electrochemical behavior.
Polymers incorporating the 2,5-difluoro-4-iodophenyl moiety could be explored as electrode materials or as supports for catalytic nanoparticles. The electron-withdrawing nature of the fluorine atoms can influence the redox potential of the aromatic system, potentially enhancing its catalytic activity. rsc.org Moreover, the iodine atom could participate in halogen-bonding interactions with substrates or reaction intermediates, influencing the selectivity of the catalytic process. The electrochemical reduction of polyhalogenated aromatic hydrocarbons has been shown to proceed via nucleophilic substitution, indicating a potential pathway for degradation of environmental pollutants. osti.gov
Influence of Halogen Substitution on Material Packing, Charge Transport, and Optical Properties
The specific substitution pattern of fluorine and iodine on the benzene (B151609) ring has a profound impact on the solid-state properties of materials derived from 2,5-Difluoro-4-iodobenzyl bromide. These properties are critical for the performance of organic electronic devices.
Material Packing: The presence of multiple halogen atoms can lead to specific intermolecular interactions, such as halogen bonding (C-I···X) and dipole-dipole interactions, which can dictate the packing of molecules in the solid state. nih.govresearchgate.net Strong and directional halogen bonds involving the iodine atom can promote ordered, co-facial π-stacking arrangements, which are beneficial for efficient charge transport. nih.gov Fluorine atoms can also participate in C-H···F interactions, further influencing the supramolecular organization. rsc.org
Optical Properties: The absorption and emission of light by conjugated materials are determined by their electronic structure. Halogen substitution can shift the absorption and emission wavelengths. Fluorination can lead to either a widening or narrowing of the optical gap, depending on the specific molecular structure. nih.gov The heavy iodine atom can also influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence.
| Property | Influence of Fluorine | Influence of Iodine |
| Material Packing | C-H···F interactions, dipole-dipole interactions | Strong, directional halogen bonding (C-I···X) |
| Charge Transport | Lowers LUMO for enhanced n-type transport | Promotes ordered packing for efficient charge pathways |
| Optical Properties | Modulates optical bandgap | Potential for heavy-atom effect, influencing emission |
This table summarizes the distinct and complementary roles of fluorine and iodine substitution on the key properties of materials derived from 2,5-Difluoro-4-iodobenzyl bromide.
Future Research Directions and Emerging Opportunities
Development of Novel and More Efficient Synthetic Pathways for 2,5-Difluoro-4-iodobenzyl bromide
The synthesis of 2,5-Difluoro-4-iodobenzyl bromide typically proceeds through a multi-step sequence, starting from a suitably substituted benzene (B151609) derivative. A common strategy involves the initial synthesis of 2,5-difluoro-4-iodotoluene, followed by a selective side-chain bromination. Future research in this area is geared towards developing more efficient, sustainable, and scalable synthetic routes.
A promising avenue lies in the late-stage functionalization of more readily available precursors. For instance, developing selective iodination methods for 2,5-difluorotoluene (B1362542) would streamline the process. Furthermore, direct C-H activation and functionalization of the methyl group in a difluoroiodotoluene (B35932) precursor could offer a more atom-economical approach compared to traditional radical bromination methods.
The table below outlines potential research directions for the synthesis of the precursor, 2,5-difluoro-4-iodotoluene, and its subsequent bromination.
| Step | Current Methods | Future Research Directions | Potential Advantages |
| Synthesis of 2,5-Difluoro-4-iodotoluene | Multi-step synthesis from less substituted aromatics. | - Direct C-H iodination of 2,5-difluorotoluene.- Halogen exchange reactions. | - Reduced step count.- Improved overall yield. |
| Side-chain Bromination | Radical bromination using N-bromosuccinimide (NBS) and a radical initiator. organic-chemistry.org | - Photochemical bromination.- Benzylic bromination using milder and more selective reagents. | - Improved safety profile.- Higher selectivity and reduced byproducts. |
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The reactivity of 2,5-Difluoro-4-iodobenzyl bromide is dominated by the distinct functionalities present in the molecule. The benzyl (B1604629) bromide group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The aryl iodide moiety is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on exploiting the interplay between these reactive sites to achieve novel and selective transformations.
One area of exploration is the development of one-pot reactions where both the benzyl bromide and the aryl iodide are functionalized sequentially or in a controlled manner. This could lead to the rapid assembly of complex molecular architectures. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the benzylic position and the C-I bond, opening doors for studying and exploiting these electronic effects in catalysis and reaction design.
The following table summarizes potential selective transformations for 2,5-Difluoro-4-iodobenzyl bromide.
| Reactive Site | Reaction Type | Potential Coupling Partners/Reagents | Expected Products |
| Benzyl Bromide | Nucleophilic Substitution | Alcohols, amines, thiols, cyanides | Ethers, amines, thioethers, nitriles |
| Aryl Iodide | Suzuki-Miyaura Coupling libretexts.orgnih.gov | Aryl/heteroaryl boronic acids/esters | Biaryl-substituted benzyl bromides |
| Aryl Iodide | Sonogashira Coupling wikipedia.orgorganic-chemistry.orglibretexts.org | Terminal alkynes | Alkynyl-substituted benzyl bromides |
| Aryl Iodide | Buchwald-Hartwig Amination wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org | Primary/secondary amines | Amino-substituted benzyl bromides |
| Aryl Iodide | Heck Coupling | Alkenes | Alkenyl-substituted benzyl bromides |
Design and Synthesis of Advanced Functional Materials Incorporating 2,5-Difluoro-4-iodobenzyl bromide Scaffolds
The unique electronic and structural features of the 2,5-difluoro-4-iodobenzyl scaffold make it an attractive building block for the design and synthesis of advanced functional materials. The presence of fluorine atoms can enhance properties such as thermal stability, electron affinity, and lipophilicity, which are crucial for applications in materials science. researchgate.net
One of the most promising areas is the development of novel organic light-emitting diodes (OLEDs). The difluorophenyl moiety can be incorporated into emitter or host materials to tune their electronic properties and improve device performance. researchgate.net By functionalizing the iodo and benzyl bromide positions, a wide variety of extended π-conjugated systems can be constructed.
Furthermore, the incorporation of this scaffold into polymers could lead to materials with tailored properties, such as high refractive index, low dielectric constant, or specific gas permeability. The reactive handles allow for polymerization or post-polymerization modification, offering a high degree of control over the final material's characteristics.
| Material Class | Potential Application | Key Features of the Scaffold |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host materials | - Enhanced electron transport.- Tunable emission properties. |
| Polymers | High-performance plastics, membranes | - Increased thermal stability.- Modified solubility and permeability. |
| Liquid Crystals | Display technologies | - Anisotropic molecular shape.- Tunable clearing points. |
Deeper Understanding of Complex Non-Covalent Interactions for Supramolecular Assembly and Recognition
The halogen atoms on the 2,5-difluoro-4-iodobenzyl bromide scaffold play a crucial role in directing non-covalent interactions, which are fundamental to supramolecular chemistry and crystal engineering. The iodine atom, in particular, is a potent halogen bond donor, capable of forming strong and directional interactions with Lewis bases. researchgate.netacs.org The fluorine atoms can also participate in weaker halogen bonds and other non-covalent interactions.
Future research will focus on a deeper understanding of how these interactions can be harnessed to control the self-assembly of molecules into well-defined supramolecular architectures. This could lead to the design of novel crystalline materials with specific properties, such as porosity for gas storage or separation, or tailored optical and electronic properties.
The study of these non-covalent interactions in solution is also a burgeoning field. Understanding how 2,5-difluoro-4-iodobenzyl bromide and its derivatives interact with other molecules in solution could pave the way for the development of new sensors or molecular recognition systems.
| Type of Interaction | Key Atom(s) Involved | Potential Applications in Supramolecular Chemistry |
| Halogen Bonding | Iodine, Fluorine | - Crystal engineering of functional solids. researchgate.net- Anion recognition and transport. |
| π-π Stacking | Aromatic Ring | - Control of polymer morphology.- Design of organic conductors. |
| Dipole-Dipole Interactions | C-F, C-I, C-Br bonds | - Tuning of liquid crystal phases.- Control of molecular packing in thin films. |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. digitellinc.comrsc.orgacs.org The synthesis of 2,5-Difluoro-4-iodobenzyl bromide and its subsequent derivatization are well-suited for integration into flow chemistry platforms.
Future research will focus on developing robust and efficient flow protocols for the key synthetic steps, such as the side-chain bromination and various cross-coupling reactions. organic-chemistry.orgacs.org This will not only make the synthesis of this important building block more efficient but will also enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science.
Automated synthesis platforms, which combine robotics with flow chemistry, will play a pivotal role in accelerating research in this area. By automating the synthesis and purification processes, researchers can significantly increase the number of compounds they can produce and test, leading to faster discovery cycles.
| Technology | Application to 2,5-Difluoro-4-iodobenzyl bromide | Key Advantages |
| Flow Chemistry | - Synthesis of the parent compound.- Derivatization via cross-coupling and nucleophilic substitution. rsc.org | - Improved safety and scalability.- Precise control over reaction parameters. digitellinc.com |
| Automated Synthesis | - High-throughput synthesis of compound libraries. | - Accelerated discovery of new materials and bioactive molecules. |
| In-line Analytics | - Real-time monitoring of reactions. | - Rapid optimization of reaction conditions. |
Q & A
Basic Research Question
- Ventilation : Use fume hoods due to lachrymatory and respiratory hazards .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can researchers optimize coupling reactions using this compound in cross-coupling catalysis?
Advanced Research Question
In Suzuki-Miyaura couplings:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-iodide systems .
- Solvent/base pair : Dioxane/Na₂CO₃ improves yield vs. DMF/K₂CO₃ (Table 1).
| Conditions | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd(PPh₃)₄, Dioxane | 82 | <5 |
| Pd(OAc)₂, DMF | 58 | 18 |
Note : Pre-purify the bromide to remove trace HBr, which deactivates catalysts .
What mechanistic insights explain contradictions in reported reaction yields for benzylation reactions?
Advanced Research Question
Discrepancies arise from:
- Moisture sensitivity : Hydrolysis to 2,5-difluoro-4-iodobenzyl alcohol occurs if reactants are not anhydrous.
- Competing pathways : In DMSO, the bromide may oxidize to a sulfonium intermediate, diverting the reaction.
Resolution : Monitor reactions via TLC (Rf ~0.6 in 7:3 hexane/EtOAc) and use molecular sieves to scavenge water .
How is this compound applied in synthesizing fluorinated bioactive molecules?
Advanced Research Question
It serves as a versatile building block for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
